Dilaurine

Vue d'ensemble

Description

- Il sert d'étalon interne pour quantifier les diacylglycérols dans les nerfs sciatiques dégainés de rat .

- Les diacylglycérols sont d'importantes molécules lipidiques impliquées dans divers processus cellulaires.

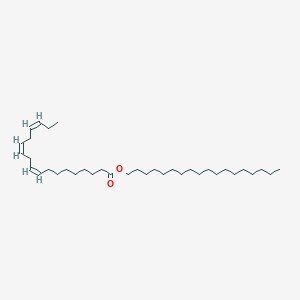

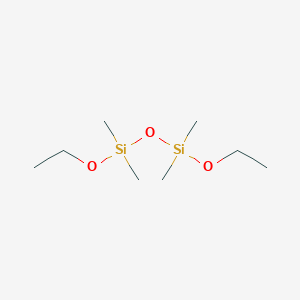

1,2-Dilauroyl-rac-glycérol: est un diacylglycérol qui contient de l'acide laurique (Article n° 10006626) aux positions sn-1 et sn-2.

Applications De Recherche Scientifique

Chemistry: Used as a standard in lipid analysis and chromatography.

Biology: Investigated in lipid metabolism studies and cellular signaling pathways.

Medicine: Potential applications in drug delivery systems and lipid-based therapies.

Industry: Limited industrial applications, but its properties may inspire novel lipid-based products.

Orientations Futures

Future research on Dilaurin could focus on its potential uses in various applications. For instance, one study suggests that the use of a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels, being potentially useful for more complex raw materials such as those from biomass treatments .

Mécanisme D'action

Target of Action

Dilaurin, also known as 1,2-Dilaurin, is a diacylglycerol . It has been used as an internal standard for the quantification of diglycerides in rat desheathed sciatic nerves

Mode of Action

Biochemical Pathways

Dilaurin is a diacylglycerol, and it plays a role in the glycerolipid metabolism pathway . It has been used as an internal standard for the quantification of diglycerides in rat desheathed sciatic nerves . Monomolecular films containing 1,2-dilauroyl-rac-glycerol have been used as substrates to measure surface pressure and the effect of pancreatic procolipase and colipase on porcine pancreatic lipase activity .

Result of Action

Méthodes De Préparation

Voies de synthèse: La synthèse du 1,2-dilauroyl-rac-glycérol implique l'estérification de l'acide laurique (acide dodécanoïque) avec le glycérol.

Conditions de réaction: La réaction se produit généralement en milieu acide, en utilisant un catalyseur acide approprié.

Production industrielle: Bien qu'il ne soit pas largement produit à l'échelle industrielle, il peut être synthétisé à l'échelle du laboratoire.

Analyse Des Réactions Chimiques

Réactions: Le 1,2-dilauroyl-rac-glycérol peut subir diverses réactions, notamment l'hydrolyse, l'estérification et la transestérification.

Réactifs et conditions courants: Les catalyseurs acides (tels que l'acide sulfurique) sont couramment utilisés pour l'estérification.

Principaux produits: Le produit principal est le 1,2-dilauroyl-rac-glycérol lui-même.

Applications de la recherche scientifique

Chimie: Utilisé comme standard dans l'analyse lipidique et la chromatographie.

Biologie: Investigué dans les études sur le métabolisme des lipides et les voies de signalisation cellulaire.

Médecine: Applications potentielles dans les systèmes d'administration de médicaments et les thérapies à base de lipides.

Industrie: Applications industrielles limitées, mais ses propriétés peuvent inspirer de nouveaux produits à base de lipides.

Mécanisme d'action

- Les effets du composé impliquent probablement des interactions avec les enzymes liées aux lipides et les membranes cellulaires.

- Les cibles moléculaires peuvent inclure les lipases, qui hydrolysent les diacylglycérols pour libérer des acides gras.

Comparaison Avec Des Composés Similaires

Composés similaires: Autres diacylglycérols avec des chaînes d'acides gras différentes (par exemple, 1,2-dipalmitoyl-rac-glycérol, 1,2-dioléoyl-rac-glycérol).

Unicité: La composition spécifique en acides gras du 1,2-dilauroyl-rac-glycérol le distingue des autres.

N'oubliez pas que le 1,2-dilauroyl-rac-glycérol est principalement un outil de recherche, et ses applications plus larges sont encore en cours d'exploration. Si vous avez besoin de plus d'informations ou si vous avez d'autres demandes, n'hésitez pas à nous le faire savoir

Propriétés

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880897 | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-94-6, 27638-00-2 | |

| Record name | 1,2-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dilaurin?

A1: Dilaurin (1,2-dilaurin) has the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol.

Q2: Are there any characteristic spectroscopic features of dilaurin?

A: Yes, dilaurin can be identified using Fourier Transform Infrared Spectroscopy (FTIR). The carbonyl stretching region of dilaurin shows characteristic peaks, distinguishable from monolaurin and trilaurin. []

Q3: How does dilaurin behave in different lipid environments?

A: Studies show that dilaurin can influence the properties of lipid monolayers. For instance, the presence of dilaurin can modify the adsorption behavior of N-dodecyl-β-alanine at the air-solution interface. []

Q4: Can dilaurin be produced through enzymatic reactions?

A: Yes, enzymatic transesterification of methyl laurate and glycerol can be used to synthesize dilaurin. This method often results in a mixture of monolaurin, dilaurin, and trilaurin, requiring further separation techniques. []

Q5: What is the role of dilaurin in the synthesis of trilaurin in plants?

A: In developing Actinodaphne hookeri seeds, dilaurin is a key intermediate in the biosynthesis of trilaurin. The enzyme activities responsible for trilaurin synthesis are specifically induced during seed development, leading to the accumulation of dilaurin and subsequently trilaurin. []

Q6: How does the structure of dilaurin, compared to monolaurin and trilaurin, affect its interaction with lipases?

A: Studies using pancreatic and milk lipases have shown a difference in lipolysis rates among lauric acid glycerides. The rates decrease in the order of trilaurin > 1,3-dilaurin > 1-monolaurin/2-monolaurin. This suggests that the number of free hydroxyl groups and their position on the glycerol backbone influence the interaction with lipases. [, ]

Q7: How can the stability of dilaurin be enhanced in formulations?

A: While specific stability data for dilaurin formulations are limited in the provided research, incorporating solid carriers like those used for calcitriol solid lipidic dispersions might be a potential strategy. []

Q8: What methods are used to quantify dilaurin in a mixture?

A: Dilaurin can be quantified using Gas Chromatography (GC) after separating it from other components in the mixture. [, ] Thin-layer chromatography (TLC) can also be used for separation and identification. [, ]

Q9: Can FTIR be used to determine the composition of dilaurin in a mixture with other lauric acid glycerides?

A: Yes, FTIR band shape analysis of the carbonyl stretching region can be employed to estimate the composition of monolaurin, dilaurin, and trilaurin in a mixture. This method utilizes the unique peak shapes and height ratios of the carbonyl peaks for each glyceride. []

Q10: What are some essential tools for researching dilaurin and similar compounds?

A10: Key tools include:

- Chromatographic techniques (GC, TLC): for separation and quantification of dilaurin in mixtures. [, , ]

- Spectroscopic techniques (FTIR): for structural characterization and compositional analysis of dilaurin-containing samples. []

- Enzymatic assays: to investigate the interaction of dilaurin with enzymes like lipases. [, , ]

Q11: What are some early research milestones in understanding dilaurin and related glycerides?

A11: Early studies focused on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

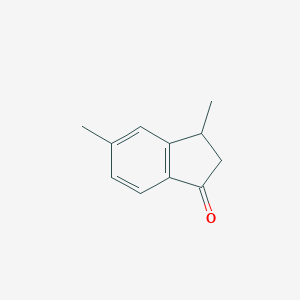

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)